REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:11]C(=O)C)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].Cl>O>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:11])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9]
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Name
|
|
Quantity
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18.55 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1[N+](=O)[O-])NC(C)=O
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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800 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
at reflux for 2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
|
The resulting mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the yellow solid which crushed
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Type
|
FILTRATION
|
Details
|
out was collected by filtration
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1[N+](=O)[O-])N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |